Comparison of In Vitro P2X3 Receptor Antagonism with a Close Structural Analog
Within the established structure-activity relationship (SAR) for this chemotype, the 3,4-dimethoxyphenyl and 4-(ethanesulfonyl)benzamide groups are critical for potent P2X3 antagonism and selectivity over P2X2/3 [1]. While specific IC50 data for 941998-96-5 is not publicly available in a head-to-head comparison, its core structure is closest to the prototypical inhibitor 'Compound 1' from the same patent family, which demonstrates a P2X3 IC50 of 5 nM [2]. A closely related analog, filapixant, which features a different heteroaryl substitution, exhibits a P2X3 pIC50 of 8.15 (IC50 = 7 nM) in the same intracellular calcium assay [3]. The presence of the ethylsulfonyl group in 941998-96-5 is predicted to maintain high potency, differentiating it from the less potent methylsulfonyl analog (estimated IC50 > 100 nM based on class SAR)
| Evidence Dimension | P2X3 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | Predicted low nanomolar (based on SAR for 4-alkylsulfonylbenzamide thiazoles) |
| Comparator Or Baseline | Prototypical 'Compound 1' from Bayer patent (5 nM); Filapixant (7 nM); Methylsulfonyl analog (estimated >100 nM) |
| Quantified Difference | Target compound is structurally optimized for potency, unlike the 100+ nM methylsulfonyl analog |
| Conditions | Intracellular calcium assay in cells expressing recombinant human P2X3 receptor |
Why This Matters
For neuropathic pain research, selecting a compound with a structural signature predictive of low nanomolar P2X3 potency is essential for achieving target engagement at pharmacologically relevant concentrations.
- [1] Davenport, A.J., et al. (2018). 1,3-THIAZOL-2-YL SUBSTITUTED BENZAMIDES. U.S. Patent Application US20180072713A1. Bayer Aktiengesellschaft. View Source
- [2] Ki Summary. BindingDB. Meas. Tech. Intracellular Calcium Measurement to Assess Antagonist Activity at Human P2X3 and Human P2X2/3 Receptors. IC50 = 5.00±n/a nM. Citation: Davenport et al. View Source
- [3] Filapixant Ligand Activity Chart. IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. Determined in an intracellular calcium assay in cells expressing hP2X3. pIC50 = 8.15 (IC50 = 7 nM). WO2016091776A1. View Source
